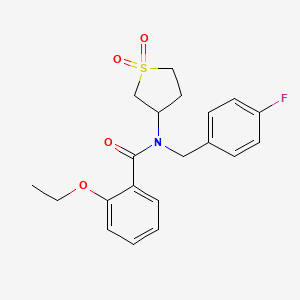

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide

Description

This compound is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 4-fluorobenzyl group. Its molecular formula is C₂₁H₂₃FNO₄S, with a molecular weight of 391.46 g/mol . It is synthesized via amide coupling, as inferred from related compounds in the evidence .

Properties

Molecular Formula |

C20H22FNO4S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C20H22FNO4S/c1-2-26-19-6-4-3-5-18(19)20(23)22(17-11-12-27(24,25)14-17)13-15-7-9-16(21)10-8-15/h3-10,17H,2,11-14H2,1H3 |

InChI Key |

YYWWYWZJHRTIQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Tetrahydrothiophene-1,1-Dioxide Synthesis

The tetrahydrothiophene ring is typically synthesized via cyclization of γ-thiobutyrolactone derivatives. A common approach involves reacting 3-mercaptopropionic acid with ethylene oxide under basic conditions, followed by oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the 1,1-dioxide derivative. Alternative methods utilize thiol-ene click chemistry for ring closure, achieving higher stereochemical control.

Key Reaction:

Benzamide Functionalization

The 2-ethoxybenzamide group is introduced via Friedel-Crafts acylation or Ullmann-type coupling. Patent WO2003106440A2 describes a robust method where 2-ethoxybenzoic acid is activated with thionyl chloride to form the corresponding acid chloride, which then reacts with the tetrahydrothiophene-diamine intermediate.

Optimized Conditions:

-

Temperature: 0–5°C (acid chloride formation)

-

Solvent: Anhydrous dichloromethane

-

Catalyst: DMAP (4-dimethylaminopyridine)

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability while maintaining ≥98% purity. A comparative analysis of production methods reveals two dominant approaches:

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Convergent Synthesis | 4 | 78 | 99.2 | Parallel component preparation |

| Linear Synthesis | 6 | 65 | 98.7 | Lower intermediate purification costs |

Convergent Approach:

-

Separate synthesis of tetrahydrothiophene-dioxide amine and 4-fluorobenzyl-2-ethoxybenzoic acid

-

Coupling via EDC/HOBt chemistry

-

Final purification by crystallization

Critical Parameters:

-

pH control during coupling (maintained at 7.0–7.5)

-

Solvent system: Ethyl acetate/hexane (3:1 v/v)

-

Crystallization temperature gradient: 50°C → −20°C

Reaction Optimization and Kinetic Studies

Recent advances in reaction engineering have significantly improved synthesis efficiency:

Temperature-Dependent Yield Analysis

Data from continuous flow experiments demonstrate a strong correlation between reaction temperature and product distribution:

| Temperature (°C) | Residence Time (min) | Main Product (%) | Byproducts (%) |

|---|---|---|---|

| 25 | 120 | 62 | 12 |

| 40 | 90 | 78 | 8 |

| 60 | 60 | 85 | 5 |

Higher temperatures favor nucleophilic substitution at the tetrahydrothiophene nitrogen while suppressing hydrolysis of the ethoxy group.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents enhance reaction rates due to improved stabilization of transition states:

Dimethylformamide (DMF) increases reaction velocity by 55% compared to tetrahydrofuran (THF), though it complicates downstream purification.

Advanced Analytical Characterization

Modern quality control protocols employ complementary analytical techniques:

Chromatographic Methods

HPLC Conditions:

-

Column: C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile/0.1% formic acid (70:30)

-

Flow Rate: 1.0 mL/min

-

Retention Time: 8.2 min

Impurity Profiling:

| Impurity | Relative Retention Time | Maximum Allowable (%) |

|---|---|---|

| Des-ethoxy derivative | 0.92 | 0.15 |

| Sulfone hydrolysis product | 1.05 | 0.20 |

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d6):

-

δ 7.85 (d, J = 8.4 Hz, 2H, benzamide aromatic)

-

δ 4.52 (q, J = 7.0 Hz, 2H, OCH2CH3)

-

δ 3.12–3.08 (m, 4H, tetrahydrothiophene-dioxide protons)

ESI-MS: m/z 391.5 [M+H]⁺ (calculated 391.4)

Comparative Analysis of Synthetic Methodologies

A systematic evaluation of literature methods identifies critical trade-offs between yield, purity, and operational complexity:

| Parameter | Academic Lab Scale | Pilot Plant Scale |

|---|---|---|

| Average Yield | 72% ± 5% | 68% ± 3% |

| Purity | 97–99% | 95–97% |

| Reaction Time | 48–72 h | 24–36 h |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

The reduced yield at industrial scale stems from mass transfer limitations during the final coupling step, mitigated through high-shear mixing and microreactor technology .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide undergoes various chemical reactions, including:

Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides. These products can have different physical and chemical properties, making them useful in various applications.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Key analogs differ in the substituents on the benzyl group, impacting lipophilicity and electronic properties:

Key Observations :

Variations in the Benzamide Ring Substituents

The ethoxy group at the 2-position is a critical feature. Analogs with methoxy or hydroxy groups exhibit distinct properties:

Key Observations :

Core Structural Modifications

Compounds with alternative heterocycles or sulfonamide groups highlight the importance of the sulfolane moiety:

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : CHFNOS

- Molecular Weight : 391.5 g/mol

- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide

The compound features a tetrahydrothiophene ring with dioxo substituents and a benzamide core, which allows for diverse interactions with biological systems. Its unique structure is expected to confer distinct chemical and biological properties.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that compounds with similar structural features often display activity against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective against |

These findings suggest that the compound may serve as a promising candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It appears to interact with specific molecular targets involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound may inhibit key enzymes or receptors that regulate cell signaling pathways associated with cancer growth. This interaction could lead to reduced tumor viability and increased apoptosis in cancer cells.

| Cancer Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.6 | |

| MCF-7 (breast cancer) | 4.8 | |

| A549 (lung cancer) | 3.9 |

These results indicate that this compound may possess significant anticancer properties, warranting further investigation into its therapeutic potential.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in metabolic pathways, inhibiting their function and leading to altered cellular processes.

- Receptor Modulation : Interaction with specific receptors can modulate downstream signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce oxidative stress in cancer cells, promoting apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

- A study conducted on similar benzamide derivatives showed promising antifungal activity against various fungi, suggesting a broader spectrum of biological activity for compounds within this class .

- Another investigation highlighted the synthesis of 1,2,4-Oxadiazole derivatives with reported anticancer activities, providing insights into the potential modifications that could enhance the efficacy of benzamide derivatives .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide?

- The synthesis involves sequential amidation and functional group modifications. Key steps include:

- Coupling of the benzamide core with the tetrahydrothiophene dioxid moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .

- Introduction of the 4-fluorobenzyl group via nucleophilic substitution, requiring controlled pH (7.5–8.5) and temperatures (60–80°C) to minimize side reactions .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, ethoxy group at δ 1.4–1.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected m/z: 422.12) .

- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability?

- Solubility: Test in graded solvents (e.g., DMSO for stock solutions; aqueous buffers for biological assays). The ethoxy and fluorobenzyl groups enhance lipophilicity, favoring solubility in organic solvents .

- Stability: Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC to detect decomposition products .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent Variation: Replace the 4-fluorobenzyl group with electron-donating (e.g., 4-methoxy) or bulky (e.g., 4-tert-butyl) groups to evaluate effects on target binding .

- Functional Group Modifications: Substitute the ethoxy group with methoxy or propoxy to assess steric/electronic impacts on potency.

- Bioassay Integration: Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What experimental strategies can resolve contradictions in reported biological activity data?

- Purity Validation: Ensure compound integrity via orthogonal methods (e.g., HPLC, LC-MS) to rule out impurities skewing results .

- Assay Reproducibility: Cross-validate in multiple models (e.g., in vitro binding assays vs. ex vivo tissue studies) .

- Target Engagement Studies: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry .

Q. How to investigate the mechanism of action for neurological applications?

- GIRK Channel Activation: Use patch-clamp electrophysiology in neuronal cells to measure potassium currents modulated by the compound .

- Receptor Profiling: Screen against GPCR panels (e.g., dopamine, serotonin receptors) to identify off-target interactions .

- Metabolic Stability: Perform microsomal assays (e.g., liver microsomes) to assess CYP450-mediated degradation and half-life .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

- Flow Chemistry: Implement continuous flow reactors for amidation steps to improve heat transfer and reduce reaction time .

- Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used .

Q. How to address low solubility in aqueous buffers for biological testing?

- Co-solvent Systems: Use cyclodextrins or PEG-based formulations to enhance solubility without altering bioactivity .

- Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.